Urea, N,N'-bis[(3-bromophenyl)-1H-indol-1-ylmethyl]-

Medicinal Chemistry Enzyme Inhibition Structure-Activity Relationship

Urea, N,N'-bis[(3-bromophenyl)-1H-indol-1-ylmethyl]- (CAS 649740-17-0) is a symmetrical urea derivative functionalized with two (3-bromophenyl)-indolylmethyl groups. This compound belongs to the broader class of indolylureas, a group of molecules often investigated for their potential as enzyme inhibitors and in various biological applications.

Molecular Formula C31H24Br2N4O
Molecular Weight 628.4 g/mol
CAS No. 649740-17-0
Cat. No. B12592593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUrea, N,N'-bis[(3-bromophenyl)-1H-indol-1-ylmethyl]-
CAS649740-17-0
Molecular FormulaC31H24Br2N4O
Molecular Weight628.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CN2C(C3=CC(=CC=C3)Br)NC(=O)NC(C4=CC(=CC=C4)Br)N5C=CC6=CC=CC=C65
InChIInChI=1S/C31H24Br2N4O/c32-25-11-5-9-23(19-25)29(36-17-15-21-7-1-3-13-27(21)36)34-31(38)35-30(24-10-6-12-26(33)20-24)37-18-16-22-8-2-4-14-28(22)37/h1-20,29-30H,(H2,34,35,38)
InChIKeyDRGUQOHRQDMPMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Compound Profile for Sourcing Urea, N,N'-bis[(3-bromophenyl)-1H-indol-1-ylmethyl]- (CAS 649740-17-0)


Urea, N,N'-bis[(3-bromophenyl)-1H-indol-1-ylmethyl]- (CAS 649740-17-0) is a symmetrical urea derivative functionalized with two (3-bromophenyl)-indolylmethyl groups [1]. This compound belongs to the broader class of indolylureas, a group of molecules often investigated for their potential as enzyme inhibitors and in various biological applications [2].

Structure Symmetrical brominated indolylurea supports SAR baseline studies
Status Not FDA-approved; classified as research chemical
Class Context Indolylurea scaffold reported in enzyme inhibition research

Performance Risks of Substituting Urea, N,N'-bis[(3-bromophenyl)-1H-indol-1-ylmethyl]- (CAS 649740-17-0) with Unverified Analogs


Indolylurea derivatives are not interchangeable. The precise substitution pattern—particularly the presence and position of halogen atoms like bromine on the phenyl rings—is a critical determinant of biological activity and target engagement [1]. While this compound lacks publicly available head-to-head quantitative data against close analogs, class-level inference suggests that even minor structural modifications, such as replacing the urea core with a thiourea (CAS 649740-21-6) or altering the bromine substitution, can lead to significant differences in potency and selectivity [2].

Urea vs. Thiourea Core
Replacing the urea core with thiourea (CAS 649740-21-6) may significantly alter target affinity and selectivity, as observed across indolylurea/thiourea classes.
Bromine Substitution Pattern
Changes in halogen position or identity on the phenyl rings can shift binding interactions; unverified analogs may not reproduce the same activity profile.
Research Tool vs. Therapeutic Agent
Patented therapeutic indolylureas cannot be directly substituted for this research-only chemical due to differing regulatory and sourcing frameworks.

Key Performance Indicators for Sourcing Urea, N,N'-bis[(3-bromophenyl)-1H-indol-1-ylmethyl]- (CAS 649740-17-0)


Structural Distinction and Bioactivity Profile of Urea vs. Thiourea Analogs

The target compound contains a central urea group, which distinguishes it from its closest structural analog, the thiourea derivative (CAS 649740-21-6). While no direct, quantitative comparison between these two specific compounds is publicly available, a broader analysis of indolylurea and thiourea classes reveals that this single atomic substitution (O to S) frequently results in substantial differences in biological activity, often altering potency against specific targets by orders of magnitude [1].

Core Structure Impact
Class-level inference
Urea core vs. thiourea analog (CAS 649740-21-6)
Core substitution may alter target affinity
No direct comparative data available
Medicinal Chemistry Enzyme Inhibition Structure-Activity Relationship

Absence of Documented FDA or Drug Status for Research Applications

The compound is explicitly not categorized as a medicine or drug and has not received FDA approval for the prevention, treatment, or cure of any medical condition . This classification is a critical differentiator for procurement in research settings, as it defines the compound's legal and intended use as a research tool rather than a therapeutic agent. In contrast to many indolylurea derivatives disclosed in patents for therapeutic use, this specific compound's non-approved status may simplify certain research workflows by avoiding the complex regulatory requirements associated with drug substances.

Regulatory Status
Supplier-disclosed
Not FDA-approved; not a medicine or drug
Defines compound as research tool, not drug substance
Source review recommended; supplier disclosure only
Drug Discovery Regulatory Status Research Chemical

Defined Use Cases for Urea, N,N'-bis[(3-bromophenyl)-1H-indol-1-ylmethyl]- (CAS 649740-17-0)


Structural Biology and Medicinal Chemistry as a Reference Standard

Based on its well-defined, symmetrical structure with brominated phenyl-indolylmethyl groups, this compound can serve as a high-purity reference standard for analytical method development (e.g., HPLC, NMR) and for establishing structure-activity relationship (SAR) baselines in medicinal chemistry projects focused on indolylurea derivatives [1].

In Vitro Screening for Enzyme Inhibition and Receptor Binding

As an indolylurea derivative, this compound is a candidate for in vitro screening against biological targets such as kinases, proteases, or other enzymes where indole and urea motifs are known to be privileged structures. Its distinct substitution pattern (3-bromophenyl) differentiates it from other indolylureas, making it a valuable probe for exploring novel chemical space [2].

Process Chemistry and Synthetic Methodology Development

The compound's complex, symmetrical structure, featuring two indole units and two bromine atoms, makes it an excellent model substrate for developing or optimizing synthetic methodologies. It can be used to test new catalysts, reaction conditions, or purification techniques relevant to the synthesis of complex heterocycles [3].

Application
Selection Property
Validation Focus
Analytical Reference Standard
Defined symmetric structure; high purity
Identity confirmation for method development
In Vitro Enzyme Screening
Indolylurea scaffold with 3-bromophenyl motif
SAR baseline for kinase/protease target engagement
Synthetic Methodology Development
Symmetrical bis-indole urea bearing bromine
Reaction optimization and purification technique testing

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Urea, N,N'-bis[(3-bromophenyl)-1H-indol-1-ylmethyl]-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.